molecular formula C16H18N4 B12912923 N-Methyl-3-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine CAS No. 787591-18-8

N-Methyl-3-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine

Cat. No.: B12912923
CAS No.: 787591-18-8
M. Wt: 266.34 g/mol
InChI Key: CECPLRHNMCHBPC-UHFFFAOYSA-N
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Description

3-(4-ISOPROPYLPHENYL)-N-METHYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE: is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for drug development . The structure of this compound includes an imidazo[1,2-a]pyrazine core with a 4-isopropylphenyl group and an N-methylamine substituent, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-ISOPROPYLPHENYL)-N-METHYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps :

    Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminopyrazine derivative.

    Introduction of the 4-isopropylphenyl group: This step often involves a cross-coupling reaction, such as Suzuki or Heck coupling, using a 4-isopropylphenyl halide and a suitable catalyst.

    N-Methylation: The final step involves the methylation of the nitrogen atom on the imidazo[1,2-a]pyrazine core, typically using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyrazine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic ring and the imidazo[1,2-a]pyrazine core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or catalytic).

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3-(4-ISOPROPYLPHENYL)-N-METHYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-isopropylphenyl group and the N-methylamine substituent can influence its binding affinity to biological targets and its overall pharmacokinetic profile .

Properties

CAS No.

787591-18-8

Molecular Formula

C16H18N4

Molecular Weight

266.34 g/mol

IUPAC Name

N-methyl-3-(4-propan-2-ylphenyl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C16H18N4/c1-11(2)12-4-6-13(7-5-12)14-10-19-16-15(17-3)18-8-9-20(14)16/h4-11H,1-3H3,(H,17,18)

InChI Key

CECPLRHNMCHBPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CN=C3N2C=CN=C3NC

Origin of Product

United States

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